3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid
Description
Properties
Molecular Formula |
C7H4BrClO5S |
|---|---|
Molecular Weight |
315.53 g/mol |
IUPAC Name |
3-bromo-5-chlorosulfonyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO5S/c8-5-2-3(15(9,13)14)1-4(6(5)10)7(11)12/h1-2,10H,(H,11,12) |
InChI Key |
SOAPDIPUNKYLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)O)Br)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid typically involves the bromination and chlorosulfonation of 2-hydroxybenzoic acid (salicylic acid). The process can be summarized as follows:
Bromination: Salicylic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 3-position.
Chlorosulfonation: The brominated product is then reacted with chlorosulfonic acid to introduce the chlorosulfonyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorosulfonyl groups can be substituted by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can undergo reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can modify the hydroxyl group to form carbonyl or alcohol derivatives.
Scientific Research Applications
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid exerts its effects depends on its interaction with molecular targets. The presence of reactive functional groups allows it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The specific pathways involved can vary based on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
5-(Chlorosulfonyl)-2-hydroxybenzoic Acid (CAS 17243-13-9)
- Structure : Lacks the bromo group at position 3 but retains the chlorosulfonyl and hydroxyl groups.
- Properties :
3-Bromo-5-chloro-2-hydroxybenzyl Alcohol (CAS 116795-47-2)
- Structure : Replaces the carboxylic acid with a benzyl alcohol (-CH₂OH) group.
- Properties: Molecular weight: 265.47 g/mol (C₇H₅BrClO₂). Applications: Intermediate in polymer and pharmaceutical synthesis .
2-Bromo-5-chlorobenzoic Acid (CAS 1483-56-3)
- Structure : Bromo at position 2, chloro at position 5, and a carboxylic acid at position 1.
- Properties :
Functional Group Replacements
3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}-5-chloro-2-hydroxybenzoic Acid
- Structure : Features a sulfonamide bridge instead of a chlorosulfonyl group.
- Properties: Molecular weight: 437.8 g/mol (C₁₄H₁₁BrClNO₆S). Reactivity: The sulfonamide group enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies. Applications: Explored as a WD repeat-containing protein inhibitor in cancer research .
3-(Chlorosulfonyl)-4-methoxybenzoic Acid (CAS 50803-29-7)
- Structure : Chlorosulfonyl at position 3 and methoxy (-OCH₃) at position 3.
- Properties :
- Molecular weight: 250.65 g/mol (C₈H₇ClO₅S).
- Reactivity: Methoxy group increases electron density, reducing chlorosulfonyl reactivity compared to the target compound.
- Applications: Precursor for sulfonated polymers and ion-exchange resins .
Biological Activity
3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid, with the molecular formula C₇H₄BrClO₃S, is a compound that has garnered attention due to its diverse biological activity and potential applications in pharmaceuticals and chemical synthesis. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a bromine atom, a chlorosulfonyl group, and a hydroxyl group attached to a benzoic acid structure. Its molecular weight is approximately 251.46 g/mol, and it is recognized by its CAS number 4068-58-0. The presence of these functional groups contributes to its reactivity and biological activity.
Mechanisms of Biological Activity
The biological activity of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid can be attributed to several mechanisms:
- Enzyme Inhibition : The chlorosulfonyl group may interact with specific enzymes, inhibiting their activity. This property is crucial for compounds that aim to modulate biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various pathogens. The presence of the bromine atom may enhance this activity.
- Anti-inflammatory Effects : Analogous compounds have shown promise in reducing inflammation, indicating potential therapeutic applications for this compound in inflammatory diseases.
Synthesis and Testing
Recent studies have explored the synthesis of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid and its derivatives. For instance, a mechanochemical procedure was developed to synthesize various bioactive molecules efficiently, highlighting the compound's versatility as an intermediate in drug development .
Case Studies
- Antimicrobial Testing : A study investigated the antimicrobial properties of structurally related compounds, revealing that halogenated benzoic acids often exhibit significant activity against Gram-positive and Gram-negative bacteria . Although specific data for 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid is limited, its structural similarities suggest potential efficacy.
- Enzyme Interaction Studies : In vitro assays have indicated that compounds with sulfonyl groups can serve as effective inhibitors for certain enzymes involved in metabolic pathways . This suggests that 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid may also exhibit similar inhibitory effects.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Bromo-5-chloro-2-hydroxybenzoic acid | Bromine and chlorine substituents on aromatic ring | Primarily studied for anti-inflammatory properties |
| 4-Chloro-3-bromo-2-hydroxybenzoic acid | Similar halogenated structure | Potential use in pharmaceuticals |
| 3-Bromo-4-hydroxybenzoic acid | Hydroxyl group on aromatic ring | Used in dye synthesis |
This table illustrates the structural diversity among related compounds and their varying biological activities, underscoring the unique properties of 3-Bromo-5-(chlorosulfonyl)-2-hydroxybenzoic acid.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
